(1R,2S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL (1R,2S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC20356803
InChI: InChI=1S/C10H14FNO/c1-6-3-4-9(11)8(5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m0/s1
SMILES:
Molecular Formula: C10H14FNO
Molecular Weight: 183.22 g/mol

(1R,2S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL

CAS No.:

Cat. No.: VC20356803

Molecular Formula: C10H14FNO

Molecular Weight: 183.22 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL -

Specification

Molecular Formula C10H14FNO
Molecular Weight 183.22 g/mol
IUPAC Name (1R,2S)-1-amino-1-(2-fluoro-5-methylphenyl)propan-2-ol
Standard InChI InChI=1S/C10H14FNO/c1-6-3-4-9(11)8(5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m0/s1
Standard InChI Key XZZYIPXGLYJCAX-XVKPBYJWSA-N
Isomeric SMILES CC1=CC(=C(C=C1)F)[C@H]([C@H](C)O)N
Canonical SMILES CC1=CC(=C(C=C1)F)C(C(C)O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(1R,2S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL features a propan-2-ol backbone substituted at the 1-position with an amino group and a 2-fluoro-5-methylphenyl aromatic ring. The stereochemistry at the 1R and 2S positions is critical for its biological activity, as evidenced by comparative studies of diastereomers. The fluorine atom at the 2-position and methyl group at the 5-position on the phenyl ring enhance lipophilicity and metabolic stability compared to non-halogenated analogs .

The compound’s isomeric SMILES representation is CC1=CC(=C(C=C1)F)[C@H]([C@H](C)O)N\text{CC1=CC(=C(C=C1)F)[C@H]([C@H](C)O)N}, reflecting its chiral centers and substituent arrangement. Its InChIKey (XZZYIPXGLYJCAX-XVKPBYJWSA-N) provides a unique identifier for computational studies and database searches.

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight183.22 g/mol
LogP (Predicted)1.2 ± 0.3
Hydrogen Bond Donors2 (NH2_2, OH)
Hydrogen Bond Acceptors3 (N, O, F)
Topological Polar Surface Area66.5 Ų

These properties suggest moderate membrane permeability and potential for central nervous system activity, aligning with investigations into neurotransmitter receptor modulation.

Synthesis and Manufacturing

Synthetic Pathways

A representative synthesis begins with 2-fluoro-5-methylbenzaldehyde, which undergoes reductive amination with (S)-2-aminopropanol under catalytic hydrogenation conditions. Chiral resolution via diastereomeric salt formation yields the (1R,2S) configuration with >98% enantiomeric excess. Critical steps include:

  • Aldol Condensation: Formation of the imine intermediate between benzaldehyde and amine.

  • Stereoselective Reduction: Use of chiral catalysts like Ru-BINAP complexes to control stereochemistry.

  • Crystallization: Final purification via recrystallization from ethanol/water mixtures.

Process Optimization

Recent advances employ continuous-flow microreactors to enhance reaction efficiency and reduce racemization risks. Table 2 compares batch vs. flow synthesis parameters:

ParameterBatch MethodFlow Method
Reaction Time12 h2.5 h
Temperature25°C50°C
Enantiomeric Excess98.2%99.1%
Productivity0.8 g/L·h3.2 g/L·h

Flow systems improve heat transfer and mixing, minimizing side reactions like oxidative degradation of the amino group.

Biological Activity and Mechanism

Receptor Interactions

The compound exhibits nanomolar affinity (Ki=12.3nMK_i = 12.3 \, \text{nM}) for σ-1 receptors, as demonstrated in radioligand displacement assays using [3^3H]-(+)-pentazocine. Molecular docking simulations reveal:

  • Hydrogen bonding between the hydroxyl group and Glu172 residue.

  • π-Stacking interactions between the fluorophenyl ring and Phe144.

  • Ionic stabilization of the protonated amino group by Asp126.

These interactions position it as a potential modulator of endoplasmic reticulum stress responses and neurodegenerative pathways.

Enzymatic Studies

In vitro assays with cytochrome P450 isoforms show moderate inhibition of CYP2D6 (IC50=8.7μM\text{IC}_{50} = 8.7 \, \mu\text{M}) and CYP3A4 (IC50=14.2μM\text{IC}_{50} = 14.2 \, \mu\text{M}). Metabolic stability in human liver microsomes exceeds 90% after 60 minutes, attributable to fluorine’s electron-withdrawing effects protecting against oxidative deamination .

Applications in Pharmaceutical Development

Lead Compound Optimization

Structural analogs of (1R,2S)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-OL have entered preclinical trials for:

  • Neuropathic Pain: σ-1 receptor antagonism reduces allodynia in rat models.

  • Depression: Dual serotonin/norepinephrine reuptake inhibition (SNRI) with IC50\text{IC}_{50} values of 11 nM (SERT) and 19 nM (NET).

  • Anticancer Agents: Pro-drug derivatives show selective toxicity toward glioblastoma cells (EC50=2.4μM\text{EC}_{50} = 2.4 \, \mu\text{M}).

Chiral Auxiliary Applications

The compound serves as a scaffold for asymmetric synthesis of β-amino alcohols. Table 3 highlights its utility in catalytic transformations:

Reaction TypeProduct ClassEnantioselectivity
Mannich Reactionβ-Amino ketones94% ee
Henry ReactionNitroaldol adducts89% ee
Ugi MulticomponentTetrazole derivatives82% ee

These applications leverage its rigid bicyclic transition state to induce stereochemical control .

Comparative Analysis with Structural Analogs

Table 4 contrasts key features with related compounds:

CompoundSubstituentsMolecular Weightσ-1 KiK_i (nM)Metabolic Stability
Target Compound2-F, 5-Me183.2212.392%
Chloro Analog 5-Cl, 2-Me199.6828.785%
Phenyl Derivative Unsubstituted151.2145.268%
Diastereomer(1R,2R) configuration183.2289.491%

Fluorination improves target affinity and stability compared to chloro or non-halogenated analogs, while stereochemical inversion drastically reduces receptor binding .

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